Ioforminol
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Overview
Description
Ioforminol is a triiodobenzenedicarboxamide derivative that has been primarily investigated as a diagnostic agent for X-ray imaging. This compound has been used in clinical trials to study its diagnostic efficacy and safety, particularly in high-risk elderly subjects undergoing coronary catheterization .
Preparation Methods
The preparation of Ioforminol involves several synthetic routes and reaction conditions. One of the key intermediates in its synthesis is 1-formylamino-3,5-bis(2,3-bis(formyloxy)propan-1-ylcarbamoyl)-2,4,6-triiodobenzene Industrial production methods focus on optimizing the yield and purity of the compound, often involving multiple purification steps to ensure the final product meets the required standards .
Chemical Reactions Analysis
Ioforminol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired products are formed. Major products from these reactions include iodinated derivatives and deiodinated compounds, which can be further analyzed for their physicochemical properties .
Scientific Research Applications
Ioforminol has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a radiographic contrast agent to enhance the visibility of internal structures in X-ray imaging . In biology and medicine, this compound is investigated for its potential to improve diagnostic accuracy in cardiovascular diseases, chronic kidney diseases, and diabetes mellitus . Its low osmolality and hydrophilicity make it a safer alternative to other contrast agents, reducing the risk of nephrotoxicity in patients .
Mechanism of Action
The mechanism of action of Ioforminol involves its role as a radiographic contrast agent. When administered intravenously, this compound enhances the contrast of blood vessels and tissues in X-ray imaging by increasing the absorption of X-rays. This is achieved through the presence of iodine atoms in its structure, which have a high atomic number and effectively absorb X-rays . The molecular targets and pathways involved in its action are primarily related to its distribution and excretion in the body, ensuring that it provides clear imaging without causing significant adverse effects .
Comparison with Similar Compounds
Ioforminol can be compared with other similar compounds such as iodixanol, iohexol, and iopamidol, which are also used as radiographic contrast agents. Compared to these compounds, this compound has a unique structure that provides lower osmolality and higher hydrophilicity, making it a safer option for patients with renal impairment . The similar compounds share the common feature of containing iodine atoms, but Ioform
Properties
CAS No. |
1095110-48-7 |
---|---|
Molecular Formula |
C33H40I6N6O15 |
Molecular Weight |
1522.1 g/mol |
IUPAC Name |
5-[[3-[3,5-bis(2,3-dihydroxypropylcarbamoyl)-N-formyl-2,4,6-triiodoanilino]-2-hydroxypropyl]-formylamino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C33H40I6N6O15/c34-22-18(30(57)40-1-13(52)7-46)24(36)28(25(37)19(22)31(58)41-2-14(53)8-47)44(11-50)5-17(56)6-45(12-51)29-26(38)20(32(59)42-3-15(54)9-48)23(35)21(27(29)39)33(60)43-4-16(55)10-49/h11-17,46-49,52-56H,1-10H2,(H,40,57)(H,41,58)(H,42,59)(H,43,60) |
InChI Key |
BFVVDRUCXCIALU-UHFFFAOYSA-N |
SMILES |
C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N(CC(CN(C=O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)O)C=O)I)C(=O)NCC(CO)O)I |
Canonical SMILES |
C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N(CC(CN(C=O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)O)C=O)I)C(=O)NCC(CO)O)I |
Appearance |
Solid powder |
1095110-48-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(formyl-(3-(formyl-(3,5-bis (2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodophenyl) amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide GE 145 GE-145 GE145 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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